molecular formula C20H21NO B3698798 Phenyl-(2,2,4,7-tetramethylquinolin-1-yl)methanone

Phenyl-(2,2,4,7-tetramethylquinolin-1-yl)methanone

Cat. No.: B3698798
M. Wt: 291.4 g/mol
InChI Key: CGPCCETWSVNGPM-UHFFFAOYSA-N
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Description

Phenyl-(2,2,4,7-tetramethylquinolin-1-yl)methanone is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl-(2,2,4,7-tetramethylquinolin-1-yl)methanone typically involves the cyclocondensation of appropriate starting materials. One common method includes the reaction of p-toluidine, benzaldehyde, and trans-methyl-isoeugenol through a sequence of Povarov cycloaddition reaction followed by N-furoylation processes . The reaction conditions often involve the use of deep eutectic solvents to facilitate the process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, are likely to be employed to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Phenyl-(2,2,4,7-tetramethylquinolin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

Scientific Research Applications

Phenyl-(2,2,4,7-tetramethylquinolin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl-(2,2,4,7-tetramethylquinolin-1-yl)methanone involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and receptors, leading to its biological effects. For instance, it may act as an NF-κB inhibitor, which is crucial in regulating immune responses and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl-(2,2,4,7-tetramethylquinolin-1-yl)methanone stands out due to its specific quinoline structure, which imparts unique electronic and steric properties. This makes it a valuable compound for developing new therapeutic agents and materials.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and diverse reactivity make it a valuable subject for ongoing research and development.

Properties

IUPAC Name

phenyl-(2,2,4,7-tetramethylquinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-14-10-11-17-15(2)13-20(3,4)21(18(17)12-14)19(22)16-8-6-5-7-9-16/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPCCETWSVNGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(N2C(=O)C3=CC=CC=C3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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